molecular formula C7H10N2O B13535492 3-(1-methyl-1H-pyrazol-5-yl)propanal

3-(1-methyl-1H-pyrazol-5-yl)propanal

Cat. No.: B13535492
M. Wt: 138.17 g/mol
InChI Key: TXYILCMWKYZWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-methyl-1H-pyrazol-5-yl)propanal: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a propanal group attached to the 3-position of a 1-methyl-1H-pyrazole ring. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)propanal typically involves the formation of the pyrazole ring followed by the introduction of the propanal group. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: For industrial production, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(1-methyl-1H-pyrazol-5-yl)propanal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products:

    Oxidation: 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid.

    Reduction: 3-(1-methyl-1H-pyrazol-5-yl)propanol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 3-(1-methyl-1H-pyrazol-5-yl)propanal is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazole-based ligands and catalysts.

Biology: In biological research, this compound is used to study the interactions of pyrazole derivatives with biological targets. It can be used in the design of enzyme inhibitors and receptor modulators.

Medicine: this compound has potential applications in medicinal chemistry. It can be used in the development of new drugs, particularly those targeting enzymes and receptors involved in various diseases.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique reactivity makes it a valuable intermediate in the production of various functional materials.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-5-yl)propanal depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary depending on the specific biological system being studied. For example, it may interact with enzymes involved in metabolic pathways or receptors involved in signal transduction.

Comparison with Similar Compounds

  • 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid
  • 3-(1-methyl-1H-pyrazol-5-yl)propanol
  • 1-(3-methyl-1H-pyrazol-5-yl)ethanone

Comparison: 3-(1-methyl-1H-pyrazol-5-yl)propanal is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to its analogs. For instance, the aldehyde group can undergo oxidation and reduction reactions, which are not possible with the corresponding carboxylic acid or alcohol derivatives. Additionally, the aldehyde group can participate in condensation reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

3-(2-methylpyrazol-3-yl)propanal

InChI

InChI=1S/C7H10N2O/c1-9-7(3-2-6-10)4-5-8-9/h4-6H,2-3H2,1H3

InChI Key

TXYILCMWKYZWTG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CCC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.